

Application Notes and Protocols: Dissolution of Betapressin (Penbutolol Sulfate) for Animal Studies

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Compound of Interest

Compound Name: *Betapressin*

Cat. No.: *B1679224*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Betapressin, with the active pharmaceutical ingredient Penbutolol, is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1] For preclinical evaluation in animal models, the preparation of **Betapressin** (Penbutolol Sulfate) solutions at appropriate concentrations and in biocompatible vehicles is a critical first step. Penbutolol sulfate is the salt form of penbutolol, which is lipophilic in nature.[2] This document provides detailed protocols for the dissolution of Penbutolol Sulfate for use in animal studies, covering both oral and parenteral routes of administration.

Data Presentation

The solubility of Penbutolol Sulfate is a key factor in the selection of an appropriate vehicle for in vivo studies. The following table summarizes the available quantitative data on its solubility in various solvents.

Solvent	Solubility	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	15 mg/mL	Use fresh, non-hygroscopic DMSO.	[1]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Requires ultrasonic assistance to dissolve.	[3]
Ethanol	3 mg/mL	[1]	
Water	Insoluble	Penbutolol Sulfate is not soluble in water.	[1][4]
Methanol	Soluble (qualitative)	Used for extraction from tablets.	[5]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of Penbutolol Sulfate formulations for oral and parenteral administration in animal studies.

Protocol 1: Preparation of Penbutolol Sulfate Suspension for Oral Administration

This protocol is suitable for studies requiring oral gavage of Penbutolol Sulfate. Carboxymethylcellulose sodium (CMC-Na) is used as a suspending agent to create a homogenous mixture.

Materials:

- Penbutolol Sulfate powder
- Carboxymethylcellulose sodium (CMC-Na), low viscosity
- Sterile, purified water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar

- Sterile tubes for storage

Procedure:

- **Vehicle Preparation:** Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer until fully dissolved. Autoclave the solution to ensure sterility.
- **Weighing:** Accurately weigh the required amount of Penbutolol Sulfate powder based on the desired final concentration and dosing volume.
- **Suspension Formation:**
 - For small volumes, place the weighed Penbutolol Sulfate powder in a sterile mortar.
 - Add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth paste.
 - Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing to ensure a uniform suspension.
 - For larger volumes, a homogenizer can be used for more efficient mixing.
- **Final Mixing:** Transfer the suspension to a sterile container with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
- **Storage:** Aliquot the suspension into sterile, light-protected tubes. Store at 2-8°C for up to one week. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the drug.

Protocol 2: Preparation of Penbutolol Sulfate Solution for Parenteral Administration (Intravenous or Intraperitoneal)

Due to the poor water solubility of Penbutolol, a co-solvent system is required for parenteral administration. The following formulation uses a combination of DMSO, PEG300, and Tween-80 to achieve a clear, injectable solution.

Materials:

- Penbutolol powder (free base form is often used for these formulations)[3]
- Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Sterile Saline (0.9% NaCl)
- Sterile, pyrogen-free vials
- 0.22 μm sterile syringe filter

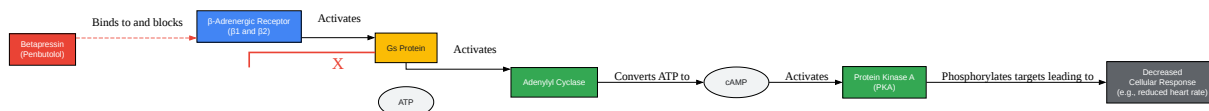
Procedure:

- Weighing: Accurately weigh the required amount of Penbutolol powder.
- Initial Dissolution: In a sterile vial, dissolve the Penbutolol powder in DMSO. For example, to prepare a final formulation with 10% DMSO, add 10% of the final volume as DMSO.[3] Vortex or sonicate briefly until the powder is completely dissolved.
- Addition of Co-solvents: Add PEG300 and Tween-80 to the DMSO solution. A common ratio is 40% PEG300 and 5% Tween-80 of the final volume.[3] Mix thoroughly after each addition.
- Addition of Aqueous Phase: Slowly add sterile saline to the organic phase while continuously vortexing. This should constitute the remaining volume (e.g., 45% of the final volume).[3] The slow, dropwise addition is crucial to prevent precipitation of the compound.
- Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates.
- Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 μm sterile syringe filter into a new sterile, pyrogen-free vial.

- **Storage:** Store the final sterile solution at 2-8°C, protected from light. It is recommended to use the solution within 24-48 hours of preparation to minimize the risk of degradation or precipitation.

Mandatory Visualizations

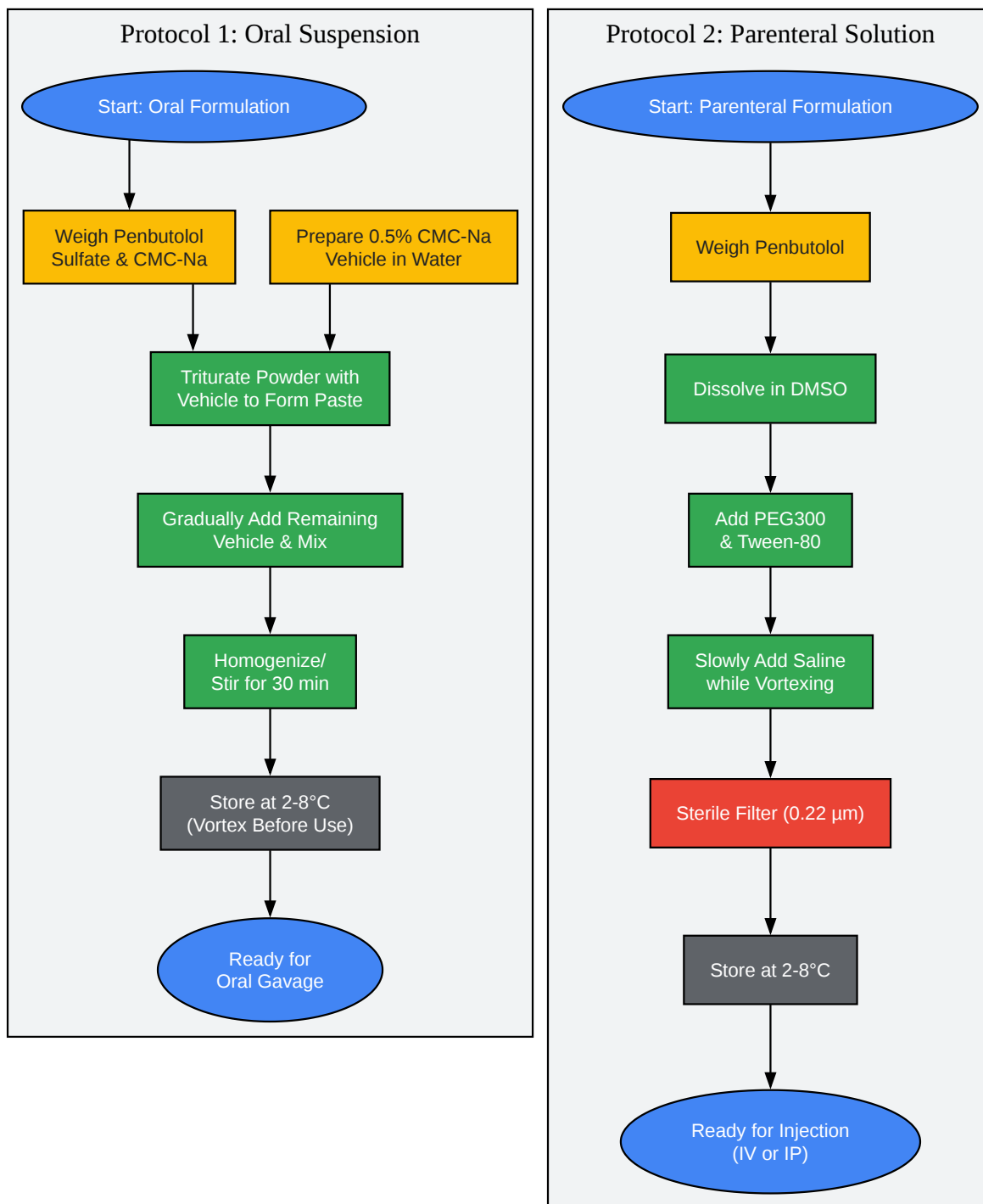
Signaling Pathway



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Caption: **Betapressin** (Penbutolol) blocks β -adrenergic receptors, inhibiting Gs protein activation.

Experimental Workflow



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Caption: Workflow for preparing **Betapressin** for oral and parenteral administration.

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